Cedkathryn B Cedkathryn B Cedkathryn B is a natural product found in Cedrelopsis gracilis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1860181
InChI: InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24-,25-/m1/s1
SMILES:
Molecular Formula: C25H28O7
Molecular Weight: 440.5 g/mol

Cedkathryn B

CAS No.:

Cat. No.: VC1860181

Molecular Formula: C25H28O7

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Cedkathryn B -

Specification

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
IUPAC Name (1S,2S,3'S,4R,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one
Standard InChI InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24-,25-/m1/s1
Standard InChI Key ZLKNSNBMQLJCPU-AROYWQBSSA-N
Isomeric SMILES C[C@]1(C=CC(=O)O1)[C@H]2C[C@@]3(C[C@@H]4[C@H](O3)CC[C@@]56[C@@]4(C5)C(=O)O[C@H]6C7=COC=C7)OC2(C)C
Canonical SMILES CC1(C(CC2(O1)CC3C(O2)CCC45C3(C4)C(=O)OC5C6=COC=C6)C7(C=CC(=O)O7)C)C

Introduction

Chemical Identity and Structure

Cedkathryn B (C25H28O7) is a pentanortriterpenoid with a molecular weight of 440.5 g/mol . The compound features a complex polycyclic structure with multiple stereogenic centers. The IUPAC name for this compound is (1S,2S,3'S,4R,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one . This intricate nomenclature reflects the compound's complex three-dimensional arrangement featuring a spiro junction and multiple oxygen-containing heterocycles.

The structure includes a furan-3-yl group, a spirocyclic system, and multiple oxygen-containing functional groups including lactone moieties. With eight defined atom stereocenters, Cedkathryn B exhibits a high degree of stereochemical complexity that contributes to its specific three-dimensional conformation and potential biological interactions .

Physical and Chemical Properties

Cedkathryn B possesses several notable physical and chemical properties that have been computationally and experimentally determined, as summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Cedkathryn B

PropertyValueReference Method
Molecular Weight440.5 g/molComputed by PubChem 2.1
XLogP3-AA2.4Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count7Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass440.18350323 DaComputed by PubChem 2.1
Topological Polar Surface Area84.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count32Computed by PubChem
Complexity943Computed by Cactvs 3.4.8.18
Defined Atom Stereocenter Count8Computed by PubChem

The computed properties indicate that Cedkathryn B has moderate lipophilicity (XLogP3-AA of 2.4) and a substantial topological polar surface area of 84.2 Ų, suggesting potential for hydrogen bonding interactions despite lacking hydrogen bond donors . The presence of seven hydrogen bond acceptors further supports its capacity for specific molecular recognition in biological systems. With only two rotatable bonds, the compound exhibits considerable structural rigidity, which may contribute to target selectivity in potential biological applications.

Natural Source and Isolation

Cedkathryn B was first isolated from the stem bark of Cedrelopsis gracilis, a plant belonging to the Ptaeroxylaceae family native to Madagascar . The compound was reported alongside its structural relative, Cedkathryn A, representing novel pentanortriterpenoid structures .

Botanical Context

Cedrelopsis is a genus comprising several species endemic to Madagascar, known for producing diverse secondary metabolites including coumarins, limonoids, and triterpenoids. Cedrelopsis gracilis specifically has yielded an impressive array of compounds with unique structural features, contributing to the phytochemical diversity of Madagascan flora .

Co-occurring Compounds

The isolation of Cedkathryn B occurred alongside several other compounds from Cedrelopsis gracilis. According to published reports, the stem bark extract also contained three known prenylated coumarins: O-methylalloptaeroxylin, ptaerochromenol, and umtatin . This co-occurrence provides context for understanding the plant's biosynthetic capabilities and metabolic profile.

In related studies, other Cedrelopsis species such as C. grevei have been shown to yield different classes of compounds including coumarins (cedrecoumarin A and B, cedrelopsin, scoparone, O-methylcedrelopsin, and norbraylin) and chromones (ptaeroglycol and ptaeroxylinol) . This establishes a pattern of diverse secondary metabolite production across the Cedrelopsis genus.

Structural Elucidation and Spectroscopic Characterization

The structure of Cedkathryn B was elucidated through comprehensive spectroscopic analysis, primarily employing NMR spectroscopy and mass spectrometry techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis of Cedkathryn B confirmed the molecular formula C25H28O7, indicating a degree of unsaturation consistent with its complex polycyclic structure . The exact mass was determined to be 440.18350323 Da , providing a foundation for structural characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy played a critical role in elucidating the structure of Cedkathryn B. According to available data, the NMR spectra of Cedkathryn A and B showed remarkable similarities, suggesting these compounds are epimeric . This epimeric relationship indicates that the two compounds differ only in the stereochemical configuration at one or more stereogenic centers.

The 13C NMR spectrum of Cedkathryn B has been documented and is available in spectral databases . Detailed analysis of these spectral data would reveal the carbon framework and functional group arrangements that define the compound's structure.

Relationship to Cedkathryn A

Cedkathryn B exists in close structural relationship with Cedkathryn A, both being novel pentanortriterpenoids isolated from the same plant source. The key structural difference between these compounds appears to be stereochemical in nature, as suggested by their similar NMR spectral profiles .

Both compounds share the same molecular formula (C25H28O7) and exhibit comparable spectroscopic properties, strongly indicating an epimeric relationship . This structural similarity extends to their likely biosynthetic origin within the plant, suggesting they may result from the same or closely related enzymatic pathways.

Research Significance and Future Directions

The discovery and characterization of Cedkathryn B contribute significantly to our understanding of the chemical diversity present in Madagascan flora, particularly the Cedrelopsis genus. As a novel pentanortriterpenoid, Cedkathryn B represents a unique structural scaffold that may serve as a lead for drug discovery efforts or provide insights into structure-activity relationships of related compounds.

Future research directions could include:

  • Comprehensive biological screening to identify potential therapeutic applications

  • Total synthesis to confirm the structural assignment and provide access to larger quantities for testing

  • Detailed biosynthetic studies to understand the enzymatic pathways involved in its production

  • Structure-activity relationship studies comparing Cedkathryn B with its epimer Cedkathryn A

  • Ecological role investigations to understand the compound's function within the plant

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